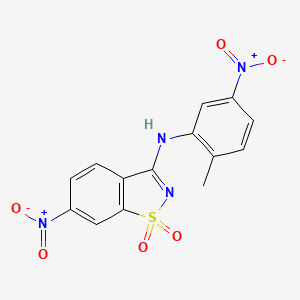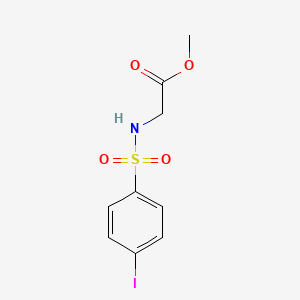![molecular formula C28H24N2O5 B11542784 N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11542784.png)
N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-méthoxyphényl)-2-{2-[(4-méthoxyphényl)carbamoyl]phénoxy}benzamide est un composé organique complexe de formule moléculaire C28H24N2O5
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(4-méthoxyphényl)-2-{2-[(4-méthoxyphényl)carbamoyl]phénoxy}benzamide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une méthode courante implique la condensation de l'acide 4-méthoxybenzoïque avec la 4-méthoxyaniline pour former le 4-méthoxy-N-(4-méthoxyphényl)benzamide . Cet intermédiaire est ensuite réagi avec le 2-aminophénol dans des conditions spécifiques pour produire le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour assurer un rendement élevé et une pureté. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions. Le processus peut également impliquer des étapes de purification telles que la recristallisation et la chromatographie pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
N-(4-méthoxyphényl)-2-{2-[(4-méthoxyphényl)carbamoyl]phénoxy}benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : les groupes méthoxy peuvent être oxydés pour former les quinones correspondantes.
Réduction : le composé peut être réduit pour former des amines ou des alcools.
Substitution : Des réactions de substitution électrophile aromatique peuvent se produire sur les cycles benzéniques.
Réactifs et conditions courantes
Oxydation : les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme le brome (Br2) et l'acide sulfurique (H2SO4) sont couramment utilisés.
Principaux produits formés
Oxydation : quinones et acides carboxyliques.
Réduction : amines et alcools.
Substitution : Dérivés halogénés et composés sulfonés.
Applications de la recherche scientifique
N-(4-méthoxyphényl)-2-{2-[(4-méthoxyphényl)carbamoyl]phénoxy}benzamide a des applications diverses dans la recherche scientifique :
Chimie : utilisé comme élément de construction pour synthétiser des molécules plus complexes.
Biologie : étudié pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : exploré pour ses propriétés thérapeutiques potentielles, y compris ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux et de revêtements de pointe
Mécanisme d'action
Le mécanisme d'action du N-(4-méthoxyphényl)-2-{2-[(4-méthoxyphényl)carbamoyl]phénoxy}benzamide implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber l'activité enzymatique en se liant au site actif, bloquant ainsi l'accès du substrat. Les groupes méthoxy et les fonctionnalités benzamide du composé jouent un rôle crucial dans son affinité de liaison et sa spécificité .
Applications De Recherche Scientifique
N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of N-(4-Methoxyphenyl)-2-{2-[(4-methoxyphenyl)carbamoyl]phenoxy}benzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s methoxy groups and benzamide functionalities play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
4-méthoxy-N-(4-méthoxyphényl)benzamide : partage des caractéristiques structurelles similaires, mais il lui manque le groupe phénoxy supplémentaire.
4-hydroxy-N-(4-méthoxyphényl)benzamide : Contient un groupe hydroxyle au lieu d'un groupe méthoxy, ce qui conduit à des propriétés chimiques différentes.
Méthacétine : Un autre composé apparenté avec un groupe méthoxy et une fonctionnalité amide.
Unicité
Sa capacité à subir diverses réactions chimiques et son potentiel dans la recherche scientifique en font un composé précieux pour une exploration plus approfondie .
Propriétés
Formule moléculaire |
C28H24N2O5 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)carbamoyl]phenoxy]benzamide |
InChI |
InChI=1S/C28H24N2O5/c1-33-21-15-11-19(12-16-21)29-27(31)23-7-3-5-9-25(23)35-26-10-6-4-8-24(26)28(32)30-20-13-17-22(34-2)18-14-20/h3-18H,1-2H3,(H,29,31)(H,30,32) |
Clé InChI |
FQEVVLMQTGZYTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11542717.png)
![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11542719.png)
![4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11542723.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11542724.png)



![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-tert-butylacetamide)](/img/structure/B11542744.png)
![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11542757.png)
![N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B11542768.png)
![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11542772.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11542776.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11542789.png)
